molecular formula C15H20N2O3 B112783 Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate CAS No. 56487-30-0

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate

Cat. No.: B112783
CAS No.: 56487-30-0
M. Wt: 276.33 g/mol
InChI Key: AMAMXHDDAKIOLG-UHFFFAOYSA-N
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Description

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate is a synthetic organic compound with the molecular formula C15H20N2O3 It is known for its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate
  • Benzyl N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]carbamate
  • Benzyl N-[1-oxo-1-(morpholin-1-yl)propan-2-yl]carbamate

Uniqueness

Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]carbamate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from similar compounds with different ring systems.

Properties

IUPAC Name

benzyl N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12(14(18)17-9-5-6-10-17)16-15(19)20-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAMXHDDAKIOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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